molecular formula C8H10N2O B12978667 1-(2-Pyrazinyl)-2-methylpropanone

1-(2-Pyrazinyl)-2-methylpropanone

Cat. No.: B12978667
M. Wt: 150.18 g/mol
InChI Key: MIXOVLFCVIFBHB-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyrazin-2-yl)propan-1-one is an organic compound with the molecular formula C8H10N2O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a methyl group and a propanone moiety attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyrazin-2-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of pyrazine with an appropriate alkylating agent under controlled conditions. For example, the reaction of pyrazine with 2-bromo-2-methylpropan-1-one in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of 2-Methyl-1-(pyrazin-2-yl)propan-1-one typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyrazin-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Methyl-1-(pyrazin-2-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyrazin-2-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or proteins, disrupting their normal function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(pyrazin-2-yl)propan-1-amine: This compound is structurally similar but contains an amine group instead of a ketone.

    2-Methyl-1-(pyridin-2-yl)propan-1-one: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

2-Methyl-1-(pyrazin-2-yl)propan-1-one is unique due to its specific combination of functional groups and the presence of the pyrazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-methyl-1-pyrazin-2-ylpropan-1-one

InChI

InChI=1S/C8H10N2O/c1-6(2)8(11)7-5-9-3-4-10-7/h3-6H,1-2H3

InChI Key

MIXOVLFCVIFBHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=NC=CN=C1

Origin of Product

United States

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